molecular formula C17H15Br2NO2 B12471922 N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide

N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide

Katalognummer: B12471922
Molekulargewicht: 425.1 g/mol
InChI-Schlüssel: SMUSVJZGKZOZDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, along with two bromine atoms and a phenylpropanamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 3-acetylphenylamine with 2,3-dibromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or ion channels, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. This distinguishes it from similar compounds that may lack these bromine atoms or have different substituents, leading to variations in their chemical and biological properties .

Eigenschaften

Molekularformel

C17H15Br2NO2

Molekulargewicht

425.1 g/mol

IUPAC-Name

N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide

InChI

InChI=1S/C17H15Br2NO2/c1-11(21)13-8-5-9-14(10-13)20-17(22)16(19)15(18)12-6-3-2-4-7-12/h2-10,15-16H,1H3,(H,20,22)

InChI-Schlüssel

SMUSVJZGKZOZDS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.